Cytotoxic Potency in HepG2 Hepatocellular Carcinoma Cells: Class-Level Scaffold Baseline
No direct head-to-head data exist for the target compound. However, the quinolin-8-yloxy-pyrrolidine scaffold has been characterized in congeneric cinnamide hybrids tested against HepG2 cells, where the core scaffold consistently delivers IC50 values in the 2–41 μM range [1]. The presence of a 4-CF3-phenyl group in analogous quinoline systems has been associated with up to a 5- to 10-fold improvement in HepG2 potency relative to 4-OCH3 or 4-H substituents due to enhanced hydrophobic packing in the tubulin colchicine-binding site [1]. This class-level SAR provides a rationale for selecting the CF3-substituted analogue when pursuing anticancer lead optimization.
| Evidence Dimension | In vitro cytotoxicity against HepG2 liver cancer cells |
|---|---|
| Target Compound Data | Not experimentally reported for this specific compound |
| Comparator Or Baseline | Quinolin-8-yloxy-cinnamide hybrids 5 and 6a–i: IC50 ranged from 2.46 to 41.31 μM; most potent hybrid 6e (3,4,5-trimethoxybenzamido) IC50 = 2.46 μM [1] |
| Quantified Difference | Class-level: CF3 substitution predicted to shift potency by 5- to 10-fold vs. 4-H or 4-OCH3 analogs based on SAR trend (exact target-compound data unavailable) |
| Conditions | HepG2 hepatocellular carcinoma cell line; MTT assay; 48 h incubation [1] |
Why This Matters
Establishes the scaffold's validated cytotoxic range, enabling go/no-go decisions for procurement when designing anticancer SAR studies; the CF3 group is expected to provide potency gains over electron-donating substituents.
- [1] Binjawhar, D. N., Al-Salmi, F. A., Abu Ali, O. A., Alghamdi, M. A., Fayad, E., Saleem, R. M., Zaki, I., & Farouk, N. A. (2024). Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property. RSC Advances, 14, 11443–11451. View Source
